molecular formula C11H13NO3 B1269209 3-(Butyrylamino)benzoic acid CAS No. 76209-00-2

3-(Butyrylamino)benzoic acid

Cat. No. B1269209
CAS RN: 76209-00-2
M. Wt: 207.23 g/mol
InChI Key: ASXLJZIPYBUVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 3-(Butyrylamino)benzoic acid involves complex organic reactions that enable the introduction of specific functional groups to the benzoic acid backbone. Techniques such as regioselective amidomethylation, which involves the condensation of the corresponding aminobenzoic acid with pyridine-2-carboxaldehyde, play a crucial role in the synthesis of these compounds (Tzimopoulos et al., 2010). Additionally, methods for synthesizing novel amino acids from aminobenzoic acids, through steps like regioselective amidomethylation, highlight the versatility and creativity in chemical synthesis processes (Pascal et al., 2000).

Molecular Structure Analysis

The molecular structure of 3-(Butyrylamino)benzoic acid and its derivatives is characterized by specific functional groups that influence their physicochemical properties. X-ray crystallography, alongside spectroscopic methods, is often employed to study these structures in detail. For instance, the crystal structures of triorganostannyl esters derived from aminobenzoic acids reveal insights into the conformation and intermolecular interactions of these compounds (Tzimopoulos et al., 2010).

Chemical Reactions and Properties

3-(Butyrylamino)benzoic acid participates in various chemical reactions that demonstrate its reactivity and potential for further functionalization. These reactions are essential for the synthesis of complex molecules and materials with desired properties. For example, the formation of coordination polymers through reactions with metal ions showcases the compound's ability to act as a ligand, contributing to the development of materials with unique structural and functional attributes (Patra & Goldberg, 2013).

Scientific Research Applications

Synthesis and Industrial Applications

  • Industrial Synthesis : 3-Methyl-4-n-butyrylamino-5-nitrobenzoic acid methyl ester, a derivative, is synthesized from 3-methyl-4-nitrobenzoic acid through various chemical reactions, highlighting its role in pharmaceutical intermediates production (Qiu Zhi-qiang, 2007).

Biological and Medical Research

  • Antibacterial Activity : Research into 3-Hydroxy benzoic acid, a related compound, indicates its potential in antimicrobial, antialgal, and antimutagenic properties. Derivatives of this acid are used in managing sickle cell disease and in the perfumery industry (Maruti S. Satpute et al., 2018).
  • Pharmacokinetics Studies : Derivatives like 4-(butylamino)benzoic acid (BBA) are used in studying the pharmacokinetics of drugs like benzonatate in humans (Jiayu Man et al., 2019).

Chemical and Physical Properties

  • Benzoic Acid Derivatives in Foods : Benzoic acid derivatives are commonly used as preservatives in food and cosmetic products. They play a significant role due to their antibacterial and antifungal properties (A. D. del Olmo et al., 2017).
  • Phase Behavior in Pharmaceuticals : The study of benzoic acid and its derivatives, like chlorobenzoic acids, contributes to understanding the phase behavior in pharmaceutical research, which is crucial for process design (T. Reschke et al., 2016).

Molecular Studies and Applications

  • Molecular Structure Analysis : Investigations into molecular structures and vibrational spectra of derivatives like 3,5-di-tert-butyl-4-hydroxy benzoic acid provide insights into their chemical properties, which are essential for medicinal quality control and drug interactions (R. Mathammal et al., 2016).

Advanced Material Science

  • Solar Cell Applications : The use of benzoic acid derivatives in the design of dye-sensitized solar cells (DSSCs), as seen in the development of novel donor-acceptor-π-bridge-acceptor (D-A-π-A) dyes, shows their potential in renewable energy technologies (Parnian Ferdowsi et al., 2018).

Co-culture Engineering in Microbiology

  • Microbial Biosynthesis : Co-culture engineering using Escherichia coli for the biosynthesis of 3-amino-benzoic acid, a derivative, demonstrates its significance in producing bioactive compounds (Haoran Zhang, G. Stephanopoulos, 2016).

Safety And Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

3-(butanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-4-10(13)12-9-6-3-5-8(7-9)11(14)15/h3,5-7H,2,4H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXLJZIPYBUVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351191
Record name 3-(butyrylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Butyrylamino)benzoic acid

CAS RN

76209-00-2
Record name 3-(butyrylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.